molecular formula C21H17Br3N2O B108424 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol CAS No. 328076-93-3

1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol

Cat. No. B108424
M. Wt: 553.1 g/mol
InChI Key: UXKLJRMGMUBVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol (1-BAC-2-ol) is a synthetic molecule that has been studied in recent years for its potential applications in various scientific research fields. It is a brominated anilino-carbazole derivative, and has been studied for its potential use in organic synthesis and as a fluorescent dye.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol can be achieved through a three-step reaction pathway involving bromination, coupling, and reduction reactions.

Starting Materials
4-bromoaniline, 3,6-dibromocarbazole, 2-bromopropan-1-ol, triethylamine, potassium carbonate, palladium acetate, 1,4-benzoquinone, hydrogen gas, methanol

Reaction
Bromination of 4-bromoaniline with 1,4-benzoquinone in the presence of a catalyst such as palladium acetate and a base like triethylamine to obtain 4-bromo-1,2-benzoquinoneimine..
Coupling of 4-bromo-1,2-benzoquinoneimine with 3,6-dibromocarbazole in the presence of a palladium catalyst and a base like potassium carbonate to form 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)prop-2-en-1-one..
Reduction of 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)prop-2-en-1-one with hydrogen gas in the presence of palladium on carbon and methanol as a solvent to produce 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol..

Scientific Research Applications

1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has been studied for its potential use in organic synthesis and as a fluorescent dye. It has been used in the synthesis of a variety of heterocyclic compounds, such as 5-amino-3-bromo-9-carbazole, 5-amino-3-bromo-9-carbazole-1-oxide, and 5-amino-3-bromo-9-carbazole-2-oxide. It has also been used in the synthesis of various polycyclic aromatic hydrocarbons (PAHs) and polyhydroxyalkanoates (PHAs).

Mechanism Of Action

1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has been studied for its potential use as a fluorescent dye. It has been shown to bind to DNA and RNA, and has been shown to interact with proteins. The binding of 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol to DNA and RNA is thought to be due to the formation of hydrogen bonds between the bromine atoms of the molecule and the phosphate groups of the nucleic acid. The binding of 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol to proteins is thought to be due to the formation of hydrogen bonds between the bromine atoms of the molecule and the amino acid side chains of the proteins.

Biochemical And Physiological Effects

1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol has been studied for its potential use as a fluorescent dye. It has been shown to bind to DNA and RNA, and has been shown to interact with proteins. It has also been shown to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). The inhibitory effect of 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol on these enzymes is thought to be due to its ability to bind to the active sites of the enzymes and prevent them from catalyzing their respective reactions.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol in laboratory experiments include its high solubility in organic solvents, its low toxicity, and its ability to bind to DNA and RNA. The limitations of using 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol in laboratory experiments include its relatively high cost and its relatively low fluorescence intensity.

Future Directions

Of research include the development of new synthesis methods for 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol, the exploration of its potential use as a fluorescent dye, the investigation of its potential use in the synthesis of heterocyclic compounds and polycyclic aromatic hydrocarbons (PAHs), and the exploration of its potential use as an inhibitor of enzymes such as COX-2 and NOS. Additionally, further research is needed to investigate the potential applications of 1-(4-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol in the fields of drug discovery and development, and in the development of new materials.

properties

IUPAC Name

1-(4-bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Br3N2O/c22-13-1-5-16(6-2-13)25-11-17(27)12-26-20-7-3-14(23)9-18(20)19-10-15(24)4-8-21(19)26/h1-10,17,25,27H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKLJRMGMUBVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Br3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385474
Record name ST50224178
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-phenylamino)-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol

CAS RN

5236-92-0
Record name ST50224178
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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